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optimizing Drak2-IN-1 concentration for cell culture

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Compound of Interest		
Compound Name:	Drak2-IN-1	
Cat. No.:	B10831121	Get Quote

Technical Support Center: Drak2-IN-1

Welcome to the technical support center for **Drak2-IN-1**. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on effectively using **Drak2-IN-1** in cell culture experiments. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the success of your research.

Frequently Asked Questions (FAQs)

Q1: What is **Drak2-IN-1** and what is its mechanism of action?

Drak2-IN-1 is a potent, selective, and ATP-competitive inhibitor of Death-associated protein kinase-related apoptosis-inducing kinase 2 (DRAK2).[1][2] DRAK2, also known as STK17B, is a serine/threonine kinase that is highly expressed in lymphoid tissues.[3][4] It functions as a negative regulator of T-cell activation by raising the threshold for T-cell receptor (TCR) signaling.[4][5] The signaling cascade leading to DRAK2 activation involves TCR-induced calcium (Ca2+) influx and the generation of mitochondrial reactive oxygen species (ROS), which in turn activate Protein Kinase D (PKD), an upstream kinase that phosphorylates and activates DRAK2.[5][6][7] By inhibiting DRAK2, **Drak2-IN-1** can lower the T-cell activation threshold.

Q2: What are the primary targets and potency of **Drak2-IN-1**?



Drak2-IN-1 is highly potent for DRAK2 with an IC50 value of 3 nM and a Ki of 0.26 nM.[1][8] It also shows inhibitory activity against the related kinase DRAK1 (IC50 = 51 nM).[1][2] However, it does not exhibit significant activity against other Death-associated protein kinases like DAPK1, DAPK2, or DAPK3 at concentrations up to 1 μ M.[2]

Q3: How should I prepare and store **Drak2-IN-1** stock solutions?

Drak2-IN-1 is soluble in DMSO at concentrations up to 100 mg/mL (with ultrasonic assistance). [9] For cell culture experiments, it is recommended to prepare a high-concentration stock solution (e.g., 10 mM in DMSO).

- Preparation: Briefly warm and/or sonicate the vial to ensure the compound is fully dissolved.
 [1]
- Storage: Once prepared, the stock solution should be aliquoted into smaller volumes to prevent repeated freeze-thaw cycles.[1][10]
 - Store aliquots at -80°C for up to 6 months.[1][11]
 - Store aliquots at -20°C for up to 1 month.[1][11]

Q4: What is a recommended starting concentration range for my cell culture experiments?

The optimal concentration of **Drak2-IN-1** is highly dependent on the cell type and the specific experimental conditions. Based on its high in vitro potency (IC50 = 3 nM), a good starting point for cell-based assays is to perform a dose-response curve ranging from 1 nM to 10 μ M.[12] It is critical to empirically determine the lowest effective concentration that yields the desired biological effect without causing significant cytotoxicity.

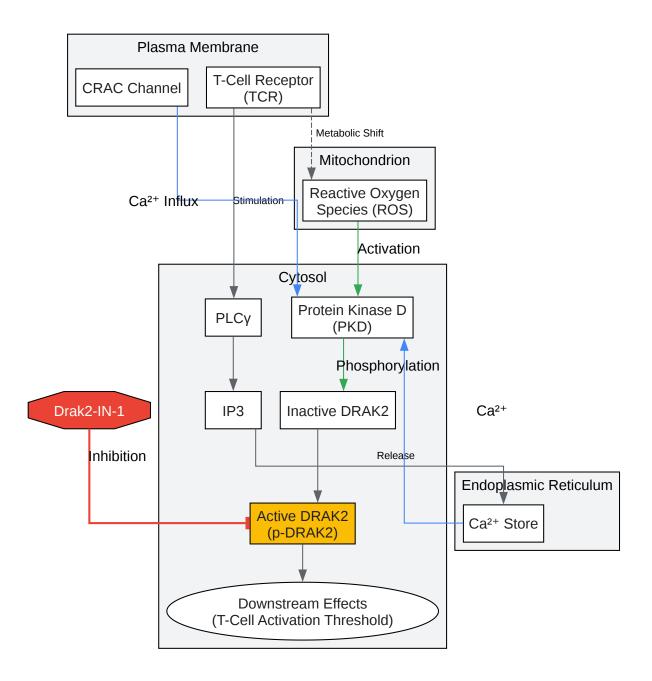
Drak2-IN-1 Inhibitor Profile



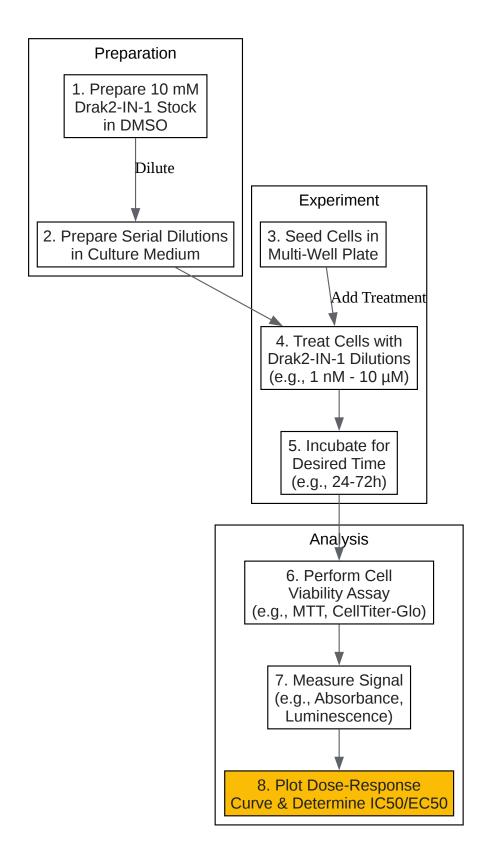
Parameter	Value	Source(s)
Target	DRAK2 (STK17B)	[2]
IC50	3 nM	[1][2]
Ki	0.26 nM	[1][9]
Off-Target(s)	DRAK1 (IC50 = 51 nM)	[1][9]
Solubility	DMSO (100 mg/mL)	[9]
Stock Solution Storage	-80°C (6 months), -20°C (1 month)	[1][11]
Molecular Weight	376.41 g/mol	[9]

Visual Guides and Workflows Drak2 Signaling Pathway

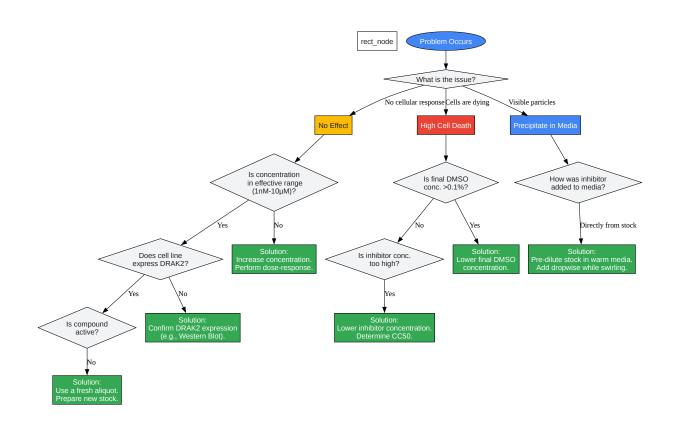












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